N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide: is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications. The presence of the chlorobenzyl and benzothiadiazine moieties in its structure suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by reacting 2-aminobenzenesulfonamide with chloroacetic acid under acidic conditions to form the 1,2,4-benzothiadiazine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzothiadiazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, potentially converting them to amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the benzothiadiazine ring, which is known to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of benzothiadiazine have been studied for their potential use as diuretics, antihypertensive agents, and anti-inflammatory drugs. The specific structure of this compound suggests it could be explored for similar therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiadiazine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and fluid retention.
Hydrochlorothiazide: Another diuretic with similar uses as chlorothiazide.
Benzothiadiazine Derivatives: Various derivatives with modifications on the benzothiadiazine ring, each exhibiting unique pharmacological properties.
Uniqueness
N-(4-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is unique due to the specific substitution pattern on the benzothiadiazine ring and the presence of the chlorobenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVWOCWQFXZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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